molecular formula C29H28N2O3 B2813855 2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 898344-15-5

2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2813855
CAS No.: 898344-15-5
M. Wt: 452.554
InChI Key: NXVGQWVWWRVFTM-UHFFFAOYSA-N
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Description

This compound belongs to the quinolin-4-one class of heterocyclic molecules, characterized by a 1,4-dihydroquinolin-4-one core substituted at positions 3 and 6. The 3-position is functionalized with a 4-methylbenzoyl group, while the 1-position is linked to an acetamide moiety bearing a 4-ethylphenyl group.

Properties

IUPAC Name

2-[6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O3/c1-4-20-8-13-23(14-9-20)30-27(32)18-31-17-25(28(33)22-11-6-19(3)7-12-22)29(34)24-16-21(5-2)10-15-26(24)31/h6-17H,4-5,18H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVGQWVWWRVFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)CC)C(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Acylation: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride.

    Amidation: The final step involves the formation of the acetamide group through an amidation reaction with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl and methyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline ketones, while reduction could produce quinoline alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

Quinoline derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities, potentially leading to new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide would depend on its specific biological target. Generally, quinoline derivatives interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include DNA, proteins, or cell membranes, leading to various biological effects.

Comparison with Similar Compounds

The compound’s structural and functional attributes are contextualized below against key analogs from literature and patents.

Structural and Functional Analysis

Detailed Comparisons

Core Structure Variations
  • Quinolin-4-one vs. Triazole/Thiazole/Oxazole Cores: The target compound’s quinolin-4-one core is distinct from VUAA1’s triazole-thio group and iCRT3’s oxazole-sulfanyl structure . Quinolin-4-one derivatives are associated with kinase inhibition (e.g., cyclin-dependent kinases) due to their planar aromatic system, which facilitates ATP-binding pocket interactions. In contrast, VUAA1’s triazole-thio motif enables allosteric modulation of insect olfactory receptors (Orco) , while iCRT3’s oxazole disrupts β-catenin/TCF interactions .
Substituent Effects
  • 3-Position Modifications: The target compound’s 4-methylbenzoyl group at the 3-position contrasts with the benzenesulfonyl group in ’s analog .
  • N-Substituent Variations : The 4-ethylphenyl acetamide substituent in the target compound differs from the 4-chlorophenyl group in ’s analog . Ethyl groups may confer metabolic stability over chlorophenyl moieties, which are prone to oxidative dehalogenation.

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